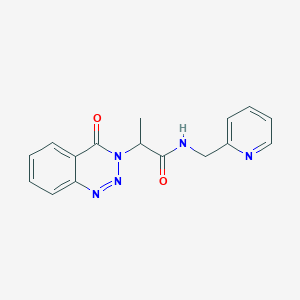

2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide is a hybrid molecule that appears to incorporate structural features from various pharmacologically active compounds. The benzotriazinyl moiety is a common feature in many biologically active compounds, and when combined with a pyridinylmethyl group, it may offer a unique set of properties that could be beneficial in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides was synthesized, which shares a similar approach to the synthesis of the compound . The synthesis involved the coupling of propanoic acid derivatives with substituted benzylamines using N,N-carbonyldiimidazole (CDI) as a coupling reagent. This method could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been confirmed using spectral data such as (1)H NMR, (13)C NMR, and LC-MS . These techniques would be essential in confirming the structure of the compound , ensuring that the synthesis has proceeded as planned and that the correct molecular structure has been obtained.

Chemical Reactions Analysis

The reactivity of similar compounds has been investigated, particularly in the context of their potential as precursors for heterocyclic compounds . The synthesis and use of 3-oxo-N-(pyridin-2-yl)butanamide, which is structurally related to the compound of interest, have been reviewed, highlighting the importance of such compounds in synthetic chemistry. The chemical reactions involving the compound would likely be influenced by the presence of the benzotriazinyl and pyridinylmethyl groups, which could participate in various chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of related compounds can offer some insights. For example, the solubility, melting point, and stability of the compound could be inferred from similar structures. Additionally, the biological evaluation of related compounds has shown a range of activities in preclinical seizure models, suggesting that the compound may also possess interesting biological properties .

科学的研究の応用

Synthesis and Chemical Transformations

Researchers have developed methods for synthesizing derivatives of benzotriazine and pyridine, which are structurally related to the compound . These methods involve microwave irradiation to expedite chemical transformations, leading to compounds with potential biological activities (Ashok et al., 2006). Another approach includes the β-lithiation of carboxamides to synthesize β-substituted-α,β-unsaturated amides, indicating the versatility of related chemical frameworks in synthetic chemistry (Katritzky et al., 1993).

Biological Activities and Applications

The benzotriazine and pyridine cores, similar to the compound , have shown various biological activities. For instance, derivatives have been investigated for their potential anti-inflammatory and analgesic properties, revealing that some synthesized compounds exhibit significant activity compared to standard drugs like aspirin (Doğruer & Şahin, 2003). Additionally, the benzotriazine 1,4-dioxide class of anticancer drugs, which shares a part of its chemical structure with the compound in focus, has been studied for its ability to produce oxidizing radicals following one-electron reduction, indicating a mechanism of action for antitumor activity (Anderson et al., 2003).

Material Science and Catalytic Applications

Research has also explored the use of pyridine derivatives in material science and as catalysts in chemical reactions. For example, dioxidovanadium(V) complexes containing pyridin-2-ylmethylene derivatives have been studied for their catalytic activity in the oxidation of olefins, showcasing the potential utility of these compounds in industrial and synthetic applications (Ghorbanloo et al., 2017).

作用機序

Target of Action

The primary target of this compound is GPR139 , a G protein-coupled receptor . GPR139 is associated with various diseases, disorders, and conditions, and the compound acts as an agonist of this receptor .

Mode of Action

As an agonist of GPR139, the compound binds to the receptor and activates it This activation triggers a series of intracellular events and changes, leading to the therapeutic effects of the compound

Pharmacokinetics

The compound is known to be a solid at 20°c , which could influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific disease, disorder, or condition being treated. As an agonist of GPR139, the compound could potentially influence a wide range of cellular processes and have diverse effects at the molecular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s sensitivity to impact, friction, and electrostatic discharge could affect its handling and storage . Additionally, the presence of certain substituents on the compound can influence its antifungal activity .

特性

IUPAC Name |

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(pyridin-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c1-11(15(22)18-10-12-6-4-5-9-17-12)21-16(23)13-7-2-3-8-14(13)19-20-21/h2-9,11H,10H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVFQYAVZGXWEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=N1)N2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2505243.png)

![1-Cyclopropylsulfonyl-4-[(2,5-dimethylphenyl)methyl]piperazine](/img/structure/B2505244.png)

![3-(4-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2505246.png)

![[4-(1,1-Difluoroethyl)oxan-4-yl]methyl trifluoromethanesulfonate](/img/structure/B2505250.png)

![4-(diethylsulfamoyl)-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2505252.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2505260.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[3-(propan-2-yl)phenoxy]acetamide](/img/structure/B2505261.png)